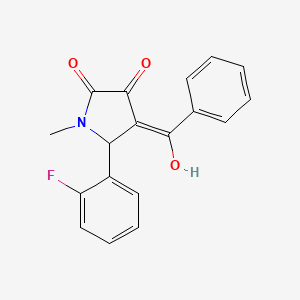![molecular formula C29H23NO3 B5271233 3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(Z)-2-oxo-4-phenylbut-3-enyl]indol-2-one](/img/structure/B5271233.png)
3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(Z)-2-oxo-4-phenylbut-3-enyl]indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(Z)-2-oxo-4-phenylbut-3-enyl]indol-2-one is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(Z)-2-oxo-4-phenylbut-3-enyl]indol-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Naphthalen-1-ylmethyl Group: This step might involve alkylation reactions using naphthalen-1-ylmethyl halides.
Addition of the 2-oxo-4-phenylbut-3-enyl Group: This could be done through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxy group, leading to the formation of ketones or quinones.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or naphthalene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets might include kinases, G-protein coupled receptors, or transcription factors.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
3-(2-benzimidazolyl)-2-indolinone: Studied for its kinase inhibitory activity.
Naphthalene derivatives: Used in the synthesis of various organic compounds.
Uniqueness
What sets 3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(Z)-2-oxo-4-phenylbut-3-enyl]indol-2-one apart is its unique combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(Z)-2-oxo-4-phenylbut-3-enyl]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO3/c31-24(18-17-21-9-2-1-3-10-21)19-29(33)26-15-6-7-16-27(26)30(28(29)32)20-23-13-8-12-22-11-4-5-14-25(22)23/h1-18,33H,19-20H2/b18-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTBATMWPPXGOH-ZCXUNETKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2E)-2-(2-methylpropylidene)cyclohexyl] acetate](/img/structure/B5271150.png)
![4-(cyclopropylmethyl)-1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5271171.png)
![N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2-furamide](/img/structure/B5271178.png)
![N-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5271185.png)

![Ethyl 2-{[(2,6-dimethylmorpholin-4-yl)acetyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B5271194.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-pyrazin-2-yloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5271202.png)
![4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-bromo-6-ethoxyphenyl acetate](/img/structure/B5271206.png)
![N-(3-fluorophenyl)-2-oxo-2-(5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)acetamide](/img/structure/B5271213.png)
![N-{(1Z)-3-(cyclohexylamino)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B5271214.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(phenylsulfanyl)acetamide](/img/structure/B5271228.png)
![methyl (4-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-oxopiperazin-1-yl)acetate](/img/structure/B5271236.png)
![1'-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5271239.png)
![1-cyclohexyl-2-[3-(2-methoxyphenyl)-2-propen-1-yl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5271255.png)
